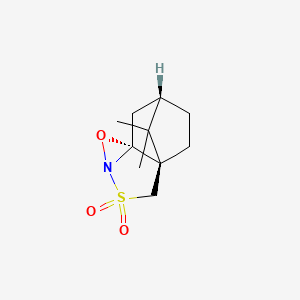

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Beschreibung

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a chiral oxidizing agent widely utilized in asymmetric synthesis. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.29 g/mol and a melting point of 170–174°C . The compound is enantiomerically distinct from its (1S)-(+)-counterpart, with the R configuration conferring unique stereochemical outcomes in oxidation reactions. It is commercially available from suppliers such as Minakem SAS and Huateng Pharma, with purities up to 98% .

Key applications include:

- Asymmetric hydroxylation: In the total synthesis of alkaloids like (+)-TAN1251C, the (1R)-enantiomer was used to hydroxylate enolates, yielding specific diastereomer ratios (e.g., 2:1 selectivity) .

- Phosphite-to-phosphate oxidation: While the (1S)-enantiomer is more commonly used in solid-phase oligonucleotide synthesis, the (1R)-enantiomer is critical in stereoselective reactions where inversion of configuration is required .

Eigenschaften

IUPAC Name |

(1R,6R,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJBUGPGFNISJ-NCVFYZNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104372-31-8 | |

| Record name | 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Potassium Monoperoxysulfate (Oxone) Oxidation

Conditions :

-

Solvent : Buffered aqueous acetone (pH 7–8)

-

Temperature : 0–5°C

-

Molar Ratio : 1:1.2 (imine:Oxone)

Mechanism : Oxone’s electrophilic oxygen attacks the imine’s endo face, favoring a single oxaziridine isomer due to camphor’s rigid bicyclic framework. The reaction proceeds via a concerted asynchronous transition state, preserving stereochemical integrity.

Peracetic Acid Oxidation

Conditions :

-

Solvent : Dichloromethane/water biphasic system

-

Catalyst : Potassium carbonate (2 mol%)

-

Temperature : 22°C

Mechanism : Peracetic acid’s electrophilic oxygen inserts into the C=N bond, facilitated by base-mediated deprotonation. The aqueous-organic interface minimizes side reactions, enhancing selectivity.

Yield : 90–95% on industrial scales (e.g., 21.5 kg batches).

Table 1: Comparison of Oxidation Methods

| Parameter | Oxone Method | Peracetic Acid Method |

|---|---|---|

| Reaction Time | 4–6 hours | 1.5 hours |

| Temperature | 0–5°C | 22°C |

| Scale | Lab to pilot | Industrial (multi-kilogram) |

| EE (%) | >99 | >99 |

| Cost Efficiency | Moderate | High |

Industrial-Scale Synthesis Optimization

Large-scale production (e.g., 21.5 kg batches) employs peracetic acid due to faster kinetics and easier workup. Key considerations include:

-

Catalyst Loading : 2 mol% potassium carbonate accelerates oxygenation without racemization.

-

Solvent Recycling : Dichloromethane recovery via distillation reduces costs and environmental impact.

-

Purification : Crystallization from hexane/ethyl acetate yields >99.5% pure product, avoiding chromatography.

Process analytical technology (PAT) monitors reaction progression, ensuring consistency in ee and yield.

Derivative Synthesis and Functionalization

Functionalizing the camphorsulfonimine precursor before oxidation enables access to analogues:

-

Halogenated Derivatives : Bromination at the C8 position enhances electrophilicity.

-

N-Substituted Variants : Alkylation of the sulfonamide nitrogen modifies steric bulk for tailored reactivity.

These derivatives retain high enantiopurity (85–95% ee) and expand the reagent’s utility in niche applications .

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine undergoes various chemical reactions, including:

Oxidation: The oxaziridine moiety is highly reactive and can participate in oxidation reactions, converting sulfides to sulfoxides and sulfones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The isothiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the isothiazole ring .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine serves as a crucial reagent in various asymmetric synthesis reactions:

- Proton Pump Inhibitors : It is utilized in the synthesis of proton pump inhibitors, which are essential in treating gastric acid-related disorders .

- Polyhydroxylated Pyrrolidines : The compound facilitates the synthesis of polyhydroxylated pyrrolidines, which have applications in medicinal chemistry due to their biological activity .

Diastereoselective Hydroxylation

The compound is involved in the diastereoselective hydroxylation of chlorophylls a and b enolate anions, contributing to studies in photosynthesis and plant biochemistry .

Environmental Applications

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine has been integrated into impregnated silica nanoparticles for the removal of sulfur mustard from wastewater, showcasing its utility in environmental remediation efforts .

Modification of Biological Compounds

It is used to modify blebbistatin for investigating myosin inhibitor design, which is significant for understanding muscle contraction mechanisms and developing related therapeutic agents .

Case Study 1: Asymmetric Oxidation of Deoxyvasicinone

A notable application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is its use as an oxidant to prepare (S)-(-)-vasicinone via asymmetric oxidation. This process highlights the compound's effectiveness in generating enantiomerically pure products, which are crucial in pharmaceutical development .

Case Study 2: Enantiomeric Separation Techniques

Research has demonstrated a novel method for the enantiomeric separation of (10-Camphorsulfonyl) oxaziridine using high-performance liquid chromatography (HPLC). The method achieved baseline resolution between the S-isomer and R-isomer, with a correlation coefficient of R = 0.999, indicating high precision and reliability for analytical applications .

| Parameter | Value |

|---|---|

| Linearity Range | 900–9000 ng/ml |

| Limit of Detection | 400 ng/ml |

| Limit of Quantification | 900 ng/ml |

| Recovery Rate | 97.0% - 102.0% |

Wirkmechanismus

The mechanism of action of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine involves its interaction with specific molecular targets. The oxaziridine moiety acts as an electrophile, facilitating the transfer of oxygen atoms to nucleophilic substrates. This results in the formation of oxidized products and the regeneration of the active form of the compound .

Vergleich Mit ähnlichen Verbindungen

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Key Differences :

- The (1R)-enantiomer is less commonly used in automated DNA synthesis due to its slower oxidation kinetics but is indispensable for stereochemical control in organic synthesis.

- In the hydroxylation of deoxyvasicinone, the (1R)-enantiomer produced (S)-(-)-vasicinone (62% ee), while the (1S)-enantiomer yielded (R)-(+)-vasicinone (71% ee) .

Alternative Oxidizing Agents

Case Study :

- In the synthesis of ADP-ribosylated peptides, (1S)-(+)-CSO oxidized phosphite intermediates efficiently but risked oxidizing biotin thioethers. tBuOOH avoided sulfur oxidation but was ineffective for thioribose substrates .

Enantiomeric Separation

A normal-phase HPLC method using a Chiralcel OD-H column achieved baseline separation (resolution factor = 3) of the (1R)- and (1S)-enantiomers. The method validated for linearity (R² = 0.999) and accuracy (97–102% recovery) is critical for quality control in asymmetric synthesis .

Biologische Aktivität

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential applications in biological systems. This article explores its biological activity, focusing on its role in asymmetric synthesis, oxidation reactions, and potential implications in medicinal chemistry.

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is characterized as a white crystalline powder with the molecular formula . The compound features a three-membered ring structure that includes nitrogen and oxygen, contributing to its oxidizing properties. Its chirality arises from the camphor-derived sulfonyl group, which enhances its utility in asymmetric synthesis .

Applications in Asymmetric Synthesis

The primary application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine lies in its ability to facilitate enantioselective oxidation reactions . It is particularly effective in converting prochiral ketone enolates into optically active α-hydroxy ketones through an asymmetric oxidation process. This reaction is significant for the production of chiral intermediates used in pharmaceuticals .

Table 1: Key Reactions Involving (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Biological Activity and Medicinal Chemistry

While the direct biological activities of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine are not extensively documented, its role as an oxidizing agent suggests potential applications in drug development. The compound has been involved in synthesizing various pharmaceuticals, including proton pump inhibitors such as Omeprazole and Lansoprazole , highlighting its relevance in medicinal chemistry .

Case Study: Synthesis of Proton Pump Inhibitors

In a study focusing on the synthesis of proton pump inhibitors, (1R)-(-)-(10-Camphorsulfonyl)oxaziridine was utilized as a key reagent for the asymmetric hydroxylation step. This process demonstrated high enantioselectivity, essential for producing the desired pharmacologically active compounds .

The mechanism by which (1R)-(-)-(10-Camphorsulfonyl)oxaziridine operates involves a concerted reaction where the electrophilic oxygen atom from the oxaziridine ring attacks the enolate carbon. This results in the formation of an α-hydroxy product alongside by-products such as camphorsulfonylhydroxamic acid. The reaction can be represented as follows:

This mechanism underscores the compound's utility in introducing hydroxyl groups selectively onto organic molecules .

Q & A

Q. What are the primary applications of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (CSO) in synthetic chemistry?

CSO is widely used as a chiral oxidizing agent in stereoselective reactions, particularly for α-hydroxylation of ketones and esters via the Davis oxidation. Its camphor-derived structure ensures high enantioselectivity, making it valuable for asymmetric synthesis of complex molecules like taxol intermediates and natural products . Additionally, CSO replaces iodine-based oxidizers in anhydrous DNA/RNA solid-phase synthesis to prevent side reactions with moisture-sensitive substrates, improving oligonucleotide fidelity .

Q. How does the stereochemistry of CSO influence its reactivity in asymmetric oxidations?

The (1R)-(-) configuration of CSO dictates the spatial arrangement of its sulfonyl and oxaziridine groups, enabling selective oxygen transfer to prochiral substrates. For example, in sulfide-to-sulfoxide oxidations, the chiral camphorsulfonyl moiety directs the oxygen atom’s trajectory, achieving enantiomeric excess (ee) >90% in optimized conditions. Computational modeling of transition states is recommended to predict stereochemical outcomes .

Q. What protocols are recommended for using CSO in solid-phase oligonucleotide synthesis?

In DNA synthesis, CSO is dissolved in anhydrous acetonitrile (0.1 M) and applied during the oxidation step to convert phosphite triesters to phosphate triesters. Key parameters include:

- Reaction duration : 6 minutes (split into 200 s and 160 s intervals) for complete oxidation .

- Coupling conditions : Use of activators like ethylthiotetrazole (ETT) and strict exclusion of moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can structural analysis techniques resolve contradictions in CSO’s reactivity across different reaction systems?

X-ray crystallography reveals that the oxaziridine ring adopts a pseudoaxial conformation, with dihedral angles between the camphor sulfonyl group and oxaziridine plane influencing oxygen transfer efficiency. For instance, a dihedral angle of 97.16° between the (C1-N2-O) group and the oxaziridine ring correlates with higher electrophilicity in hydroxylation reactions . Pair crystallographic data with DFT calculations to rationalize anomalous reactivity in sterically hindered substrates.

Q. What strategies mitigate side reactions when CSO is used in sulfur-containing systems (e.g., thioether oxidation)?

CSO’s strong oxidizing power can inadvertently oxidize thioethers to sulfoxides, as observed in biotin-tagged peptide synthesis. To suppress this:

Q. How does CSO’s performance compare to iodine-based oxidizers in microfluidic chip-based DNA synthesis?

In microfluidic systems, CSO outperforms iodine by enabling:

- Lower reagent consumption : 10–100× reduced volumes due to higher oxidation efficiency.

- Enhanced accuracy : Avoids iodine-induced depurination and strand cleavage, critical for long oligonucleotides (>100 nt) .

- Anhydrous compatibility : Eliminates water-sensitive side reactions, improving coupling yields by 15–20% .

Q. What synthetic challenges arise from the instability of the oxaziridine ring, and how are they addressed?

The oxaziridine ring is prone to thermal and photolytic decomposition. Mitigation strategies include:

- Storage : –20°C under argon with desiccants to prevent hydrolysis.

- In situ generation : Prepare CSO immediately before use via camphorsulfonyl chloride and hydroxylamine derivatives .

- Reaction monitoring : Use TLC with molybdophosphoric acid staining (oxaziridine Rf = 0.62 in DCM) to track degradation .

Methodological Resources

- Stereochemical Analysis : Reference X-ray data (CCDC codes) and Gaussian-based DFT simulations for transition-state modeling .

- Oxidation Optimization : Tabulate reaction parameters (solvent, temperature, equivalents) for CSO-mediated oxidations (Table 1) :

| Substrate Type | CSO Equiv. | Temp. (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Sulfides | 1.2 | –30 | 85–92 | 88–94 |

| Ketones | 2.0 | 0 | 70–78 | 90–95 |

| DNA Phosphite | 0.5 | 25 | 98–99 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.